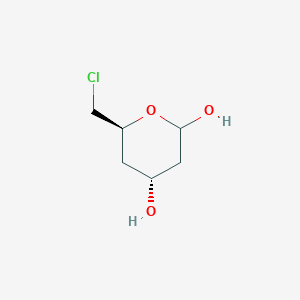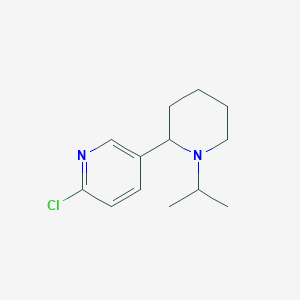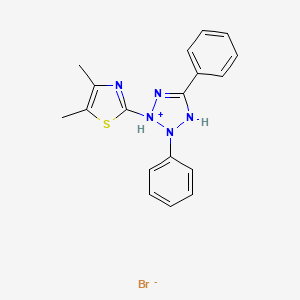
(4R,6S)-6-(Chloromethyl)tetrahydro-2H-pyran-2,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,6S)-6-(Chloromethyl)tetrahydro-2H-pyran-2,4-diol is a chemical compound with the molecular formula C6H11ClO3. It is a chiral molecule, meaning it has non-superimposable mirror images, and it is often used in various chemical and pharmaceutical applications due to its unique structure and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,6S)-6-(Chloromethyl)tetrahydro-2H-pyran-2,4-diol typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of 2-deoxyribose-5-phosphate aldolase (DERA) in a chemoenzymatic process. This method employs whole-cell biotransformation with Escherichia coli BL21 (DE3) overexpressing the native E. coli deoC gene . The reaction conditions include a fed-batch, high-density fermentation process, which allows for high productivity and enantiomeric purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale fermentation processes using genetically engineered microorganisms. The process is optimized for high yield and purity, with volumetric productivity exceeding 40 g/L/h and enantiomeric purities greater than 99.9% .
化学反応の分析
Types of Reactions
(4R,6S)-6-(Chloromethyl)tetrahydro-2H-pyran-2,4-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted derivatives, depending on the specific reaction and conditions used .
科学的研究の応用
Chemistry
In chemistry, (4R,6S)-6-(Chloromethyl)tetrahydro-2H-pyran-2,4-diol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds .
Biology
In biological research, this compound is used to study enzyme mechanisms and substrate specificity. It serves as a model substrate for various enzymatic reactions .
Medicine
In medicine, this compound is used in the synthesis of pharmaceutical intermediates, particularly in the production of statins, which are cholesterol-lowering drugs .
Industry
In industrial applications, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various agrochemicals and pharmaceuticals .
作用機序
The mechanism of action of (4R,6S)-6-(Chloromethyl)tetrahydro-2H-pyran-2,4-diol involves its interaction with specific molecular targets, such as enzymes. The compound can act as a substrate or inhibitor, depending on the enzyme and the reaction conditions. The molecular pathways involved often include aldolase-catalyzed reactions, where the compound participates in the formation or cleavage of carbon-carbon bonds .
類似化合物との比較
Similar Compounds
- (2R,4R,6S)-6-(Chloromethyl)tetrahydro-2H-pyran-2,4-diol
- (2S,4R,6S)-6-(Chloromethyl)tetrahydro-2H-pyran-2,4-diol
Uniqueness
(4R,6S)-6-(Chloromethyl)tetrahydro-2H-pyran-2,4-diol is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of enantiomerically pure compounds and pharmaceutical intermediates .
特性
分子式 |
C6H11ClO3 |
|---|---|
分子量 |
166.60 g/mol |
IUPAC名 |
(4R,6S)-6-(chloromethyl)oxane-2,4-diol |
InChI |
InChI=1S/C6H11ClO3/c7-3-5-1-4(8)2-6(9)10-5/h4-6,8-9H,1-3H2/t4-,5+,6?/m1/s1 |
InChIキー |
FKGBHDMAIUNVOB-XSYQQOMZSA-N |
異性体SMILES |
C1[C@H](CC(O[C@@H]1CCl)O)O |
正規SMILES |
C1C(CC(OC1CCl)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3aR,6S,8aR)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B11825259.png)

![Ethyl 5-fluoro-1-(3-fluorobenzyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11825270.png)

![2-Bromo-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B11825283.png)



![Benzonitrile, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]-](/img/structure/B11825301.png)
![1H-Pyrrole-3-carboxylic acid,4-methyl-5-[2-(trifluoromethyl)phenyl]-,ethyl ester](/img/structure/B11825307.png)
![2-(3-acetyl-5-methylpyrrolo[2,3-c]pyridin-1-yl)acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B11825311.png)

